40‑Fold Faster Solvolysis than Piperidine‑1‑carbonyl Chloride at −20 °C
Under identical low‑temperature conditions (−20 °C, 89.1 % acetone–10.9 % water v/v), diisopropylcarbamoyl chloride solvolyzes with a first‑order specific rate of 8.4 × 10⁻² s⁻¹, whereas piperidine‑1‑carbonyl chloride (a cyclic analog bearing two primary carbons adjacent to nitrogen) records only 2.1 × 10⁻³ s⁻¹ [1]. The 40‑fold rate enhancement is attributed to electron release by the secondary isopropyl groups, which stabilizes the developing positive charge in the unimolecular transition state [1].
| Evidence Dimension | Specific rate of solvolysis (k₁) |
|---|---|
| Target Compound Data | 8.4 × 10⁻² s⁻¹ |
| Comparator Or Baseline | Piperidine‑1‑carbonyl chloride: 2.1 × 10⁻³ s⁻¹ |
| Quantified Difference | 40‑fold (target ≈ 40 × faster) |
| Conditions | 89.1 % acetone–10.9 % water (v/v), −20 °C |
Why This Matters
Proton‑scavenging or low‑temperature quenching protocols designed for the piperidine analog will fail quantitatively if diisopropylcarbamoyl chloride is substituted without adjusting quench time or reagent stoichiometry.
- [1] Daly, D. J.; Kevill, D. N. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. Int. J. Mol. Sci. 2016, 17 (1), 111. https://doi.org/10.3390/ijms17010111 View Source
